An In-depth Technical Guide to the Chemical Properties of (R)-5-Methylpyrrolidin-2-one
An In-depth Technical Guide to the Chemical Properties of (R)-5-Methylpyrrolidin-2-one
Foreword: Unveiling a Key Chiral Synthon
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of molecular design and synthesis. (R)-5-Methylpyrrolidin-2-one, a chiral γ-lactam, has emerged as a versatile and highly valuable building block in this context. Its rigid, five-membered ring and the stereocenter at the 5-position provide a powerful tool for the introduction of chirality in a predictable and controlled manner. This guide offers an in-depth exploration of the chemical properties, synthesis, and analysis of (R)-5-Methylpyrrolidin-2-one, designed for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics in their work.
Core Molecular and Physicochemical Properties
(R)-5-Methylpyrrolidin-2-one is a chiral organic compound with the molecular formula C₅H₉NO.[1][2] Its structure consists of a five-membered lactam (a cyclic amide) ring with a methyl group at the 5-position, conferring its chirality.
Structural and Identification Parameters
| Property | Value | Source(s) |
| IUPAC Name | (5R)-5-methylpyrrolidin-2-one | [3] |
| CAS Number | 21395-93-7 | [1][3][4] |
| Molecular Formula | C₅H₉NO | [1][2] |
| Molecular Weight | 99.13 g/mol | [1][2][5] |
| Canonical SMILES | C[C@@H]1CCC(=O)N1 | [3][4] |
| InChI Key | YVIVRJLWYJGJTJ-SCSAIBSYSA-N | [3] |
Physicochemical Data
Precise, experimentally determined physicochemical data for the pure (R)-enantiomer are not widely published. The data presented below for the racemic mixture (5-Methyl-2-pyrrolidinone, CAS: 108-27-0) are provided as a close approximation. It is anticipated that the boiling and melting points of the pure enantiomer will be very similar to those of the racemate.
| Property | Value (for racemate) | Source(s) |
| Appearance | Colorless to light yellow liquid or white powder | [4][6] |
| Boiling Point | 248 °C (at 760 mmHg) | [6][7] |
| Melting Point | 41-43 °C | [6][7] |
| Solubility | Miscible with water; soluble in ethanol, ether, acetone, chloroform, and benzene. | [8][9][10] |
| logP (Octanol/Water) | 0.2849 (Computed) | [1] |
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of (R)-5-Methylpyrrolidin-2-one rely on standard spectroscopic techniques. In achiral environments, the spectra of the (R)- and (S)-enantiomers are identical. Therefore, the following data, obtained for the racemic mixture, are representative of the individual enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons in the molecule.[13]
-
δ ~7.3 ppm (br s, 1H): This broad singlet corresponds to the amide proton (N-H).
-
δ ~3.8 ppm (m, 1H): This multiplet is assigned to the proton at the chiral center (C5-H).
-
δ ~2.3 ppm (m, 2H): These multiplets arise from the protons on the carbon adjacent to the carbonyl group (C3-H₂).
-
δ ~1.6 ppm (m, 2H): These multiplets correspond to the protons on the C4 carbon (C4-H₂).
-
δ ~1.2 ppm (d, 3H): This doublet represents the methyl group protons (C5-CH₃), coupled to the C5 proton.
-
-
¹³C NMR (90 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.[5]
-
δ ~178 ppm: Carbonyl carbon (C=O).
-
δ ~50 ppm: Chiral carbon (C5).
-
δ ~31 ppm: Carbonyl-adjacent carbon (C3).
-
δ ~29 ppm: Methylene carbon (C4).
-
δ ~22 ppm: Methyl carbon (CH₃).
-
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 5-methyl-2-pyrrolidinone shows a molecular ion peak (M⁺) at m/z = 99.[14][15] The fragmentation pattern is characteristic of cyclic amides.[16][17]
Expected Fragmentation Pathway:
A common fragmentation involves the loss of the methyl group (•CH₃) to yield a fragment at m/z = 84. Another characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z = 71. Subsequent loss of CO from the m/z 84 fragment can produce an ion at m/z = 56.[16][17] The presence of the pyrrolidine ring can also lead to a dominant, uninformative fragment ion in some cases, where the charge is preferentially sequestered by the nitrogen-containing moiety.[18]
Synthesis and Enantioselective Control
The synthesis of enantiomerically pure (R)-5-Methylpyrrolidin-2-one is a key area of research, with significant advances made in asymmetric catalysis. A highly efficient and sustainable approach involves the direct asymmetric reductive amination of levulinic acid, a bio-derived platform chemical.[19]
Asymmetric Reductive Amination of Levulinic Acid
This method utilizes a chiral Ruthenium/bisphosphine catalyst to achieve high enantioselectivity and yield.[19] The reaction proceeds via the formation of an imine, which tautomerizes to an enamine, followed by cyclization and enantioselective hydrogenation of the resulting cyclic enamide.[20]
Reaction Scheme:
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